

Application Notes and Protocols for Shellolic Acid in Drug Delivery Studies

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Compound of Interest		
Compound Name:	Shellolic acid	
Cat. No.:	B3052732	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shellolic acid, a primary constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca), has garnered significant attention in pharmaceutical research for its utility in advanced drug delivery systems. Its biocompatibility, biodegradability, and pH-sensitive solubility make it an exemplary excipient for a variety of applications, including controlled-release formulations, enteric coatings, and nanoparticle-based drug delivery. Shellac is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration, further enhancing its appeal for pharmaceutical development.[1][2]

This document provides detailed application notes and experimental protocols for utilizing shellac (and by extension, its active component, **shellolic acid**) in drug delivery studies.

Key Applications and Mechanisms

Shellac's versatility stems from its unique chemical properties. Being a complex mixture of aliphatic and alicyclic acid polyesters, its solubility is pH-dependent. It is insoluble in acidic environments, such as the stomach (pH 1-3), but dissolves in the neutral to alkaline conditions of the small intestine (pH > 7).[3][4] This property is pivotal for:

• Enteric Coating: Protecting acid-labile drugs from degradation in the stomach and preventing gastric irritation from certain medications.[1][3]



- Colon-Specific Delivery: Formulations can be designed to release their payload in the colon, which is advantageous for treating local conditions like inflammatory bowel disease or for the systemic absorption of drugs that are better absorbed in this region.[5][6]
- Sustained and Controlled Release: Shellac can be formulated into matrix tablets or nanoparticles that provide prolonged drug release, maintaining therapeutic drug concentrations over an extended period and improving patient compliance.[4][7]
- Mucoadhesion: Some shellac-based formulations exhibit mucoadhesive properties, prolonging their residence time at the site of absorption and enhancing drug bioavailability.[8]

Data Presentation

The following tables summarize quantitative data from various studies on shellac-based drug delivery systems, providing a comparative overview of their physicochemical properties and performance.

Table 1: Physicochemical Characterization of Shellac-Based Nanoparticles



Formulation /Drug	Preparation Method	Particle Size (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Reference
Curcumin/Sh ellac	pH Cycle	Not Specified	Not Specified	Not Specified	[3]
Quercetageti n-Sh-QCS	Ionic Gelation	Not Specified	Not Specified	Not Specified	[8]
Berberine- loaded Shellac NPs	Not Specified	66 ± 5	Not Specified	-18 ± 8	[4]
BSA-loaded Chitosan- Shellac	Ionic Cross- linking	100 - 300	Not Specified	Positive	[9]
Ketoprofen- loaded Shellac (NP1)	Electrospray	236.40	Not Specified	Not Specified	[3]

PDI values below 0.3 are generally considered indicative of a homogenous population of nanoparticles.

Table 2: Drug Loading and Encapsulation Efficiency

Formulation/Drug	Drug Loading (DL) %	Encapsulation Efficiency (EE) %	Reference
Curcumin/Shellac	> 70%	> 85%	[3]
Quercetagetin-Sh- QCS (0% QCS)	Not Specified	37.92%	[8]
Quercetagetin-Sh- QCS (0.05% QCS)	Not Specified	65.48%	[8]



Table 3: In Vitro Drug Release from Shellac-Based Formulations



Formulation/Dr ug	рН	Time (hours)	Cumulative Release %	Reference
Ketoprofen- loaded Shellac Nanofiber (NF1)	1.2	20	~10%	[9]
Ketoprofen- loaded Shellac Nanoparticle (NP1)	1.2	20	~15%	[9]
Ketoprofen- loaded Shellac/Na- Shellac Nanofiber (NF2)	1.2	20	~25%	[9]
Ketoprofen- loaded Shellac/Na- Shellac Nanoparticle (NP2)	1.2	20	~35%	[9]
Ketoprofen- loaded Na- Shellac Nanofiber (NF3)	1.2	20	~40%	[9]
Ketoprofen- loaded Na- Shellac Nanoparticle (NP3)	1.2	20	~50%	[9]
Ketoprofen- loaded Shellac Nanofiber (NF1)	6.8	8	~50%	[9]



Ketoprofen- loaded Shellac Nanoparticle (NP1)	6.8	8	~60%	[9]
Theophylline Pellets (Marcoat Shellac, 2 mg/cm²)	6.8	2	~60%	[7]
Theophylline Pellets (Marcoat Shellac, 2 mg/cm²)	7.4	0.75	100%	[7]
Metronidazole Matrix Tablet (40% Shellac)	1.2	8	~90%	[10]
Metronidazole Matrix Tablet (50% Shellac)	1.2	8	~85%	[10]

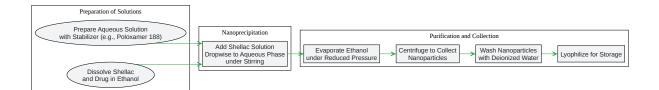
Experimental Protocols

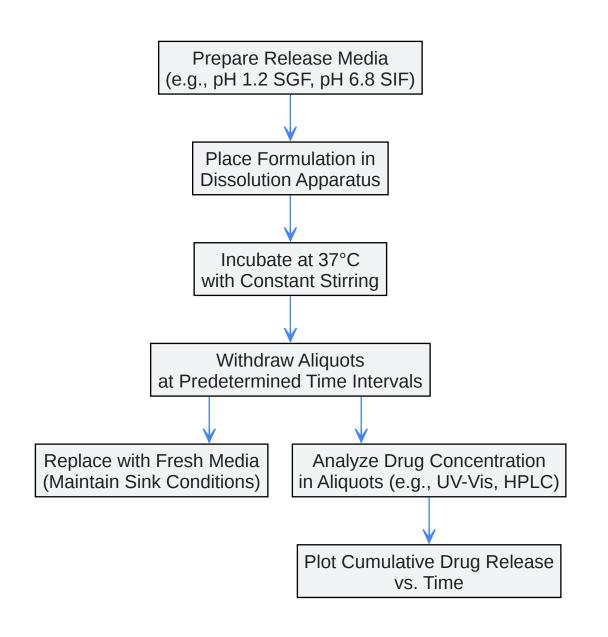
This section provides detailed protocols for key experiments in the development and characterization of shellac-based drug delivery systems.

Protocol 1: Preparation of Shellac Nanoparticles by Nanoprecipitation

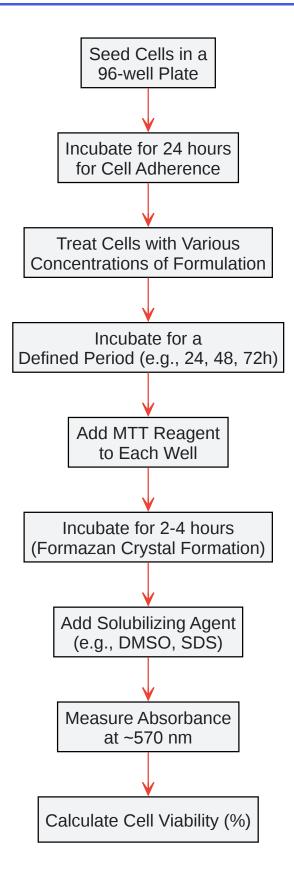
This protocol describes a common method for preparing shellac nanoparticles.



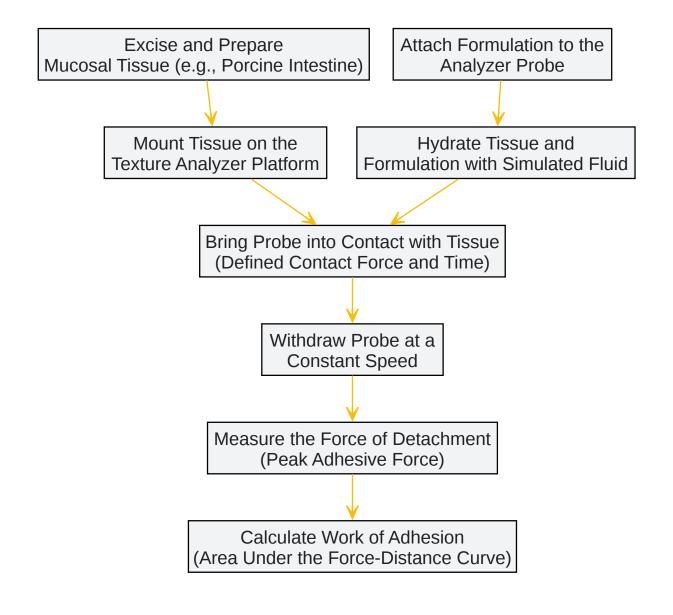












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